molecular formula C13H18FN3O4S2 B15327976 [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate

[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate

Cat. No.: B15327976
M. Wt: 363.4 g/mol
InChI Key: XOKDFTJVWJWOFF-UHFFFAOYSA-N
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Description

({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide; methanesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a methanimidamide moiety, all linked through a sulfanyl bridge. The presence of methanesulfonic acid further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.

    Formation of the Methanimidamide Moiety: The methanimidamide group is synthesized through a condensation reaction involving an amine and a formamide derivative.

    Linking Through a Sulfanyl Bridge: The final step involves the formation of the sulfanyl bridge, connecting the fluorophenyl-pyrrolidinone intermediate with the methanimidamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Various functionalized derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it a valuable tool for probing protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various mechanisms such as competitive inhibition or allosteric modulation. The presence of the fluorophenyl group enhances its binding affinity, while the sulfanyl bridge allows for flexibility in its interactions.

Comparison with Similar Compounds

Similar Compounds

  • ({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide
  • ({[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide
  • ({[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide

Uniqueness

({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity. The combination of the pyrrolidinone ring and the methanimidamide moiety further distinguishes it from similar compounds, providing a unique scaffold for various applications.

This detailed article provides a comprehensive overview of ({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}sulfanyl)methanimidamide; methanesulfonic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H18FN3O4S2

Molecular Weight

363.4 g/mol

IUPAC Name

[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate;methanesulfonic acid

InChI

InChI=1S/C12H14FN3OS.CH4O3S/c13-9-1-3-10(4-2-9)16-6-8(5-11(16)17)7-18-12(14)15;1-5(2,3)4/h1-4,8H,5-7H2,(H3,14,15);1H3,(H,2,3,4)

InChI Key

XOKDFTJVWJWOFF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1C(CN(C1=O)C2=CC=C(C=C2)F)CSC(=N)N

Origin of Product

United States

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